![molecular formula C19H31NO4 B14305130 1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL CAS No. 113784-38-6](/img/structure/B14305130.png)
1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL is a chemical compound with the molecular formula C17H29NO4. It is known for its unique structure, which includes a bis(2-hydroxyethyl)amino group and a cyclohexylphenoxy group attached to a propanol backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL typically involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form an intermediate, which is then reacted with diethanolamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the cyclohexylphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: This compound has a similar bis(2-hydroxyethyl)amino group but lacks the cyclohexylphenoxy group.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: Another similar compound with a different substitution pattern on the propanol backbone.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL is unique due to the presence of both the bis(2-hydroxyethyl)amino group and the cyclohexylphenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
113784-38-6 |
|---|---|
Fórmula molecular |
C19H31NO4 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO4/c21-12-10-20(11-13-22)14-17(23)15-24-19-9-5-4-8-18(19)16-6-2-1-3-7-16/h4-5,8-9,16-17,21-23H,1-3,6-7,10-15H2 |
Clave InChI |
ZQGAPEZZGZEIST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=CC=C2OCC(CN(CCO)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


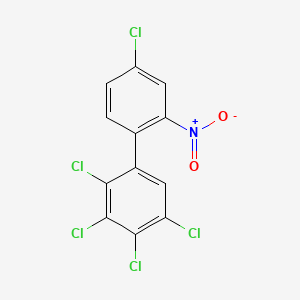

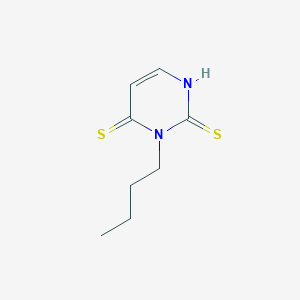
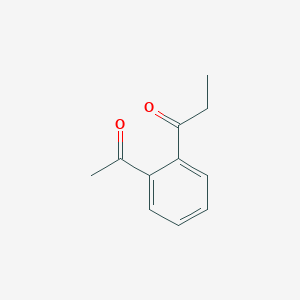
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
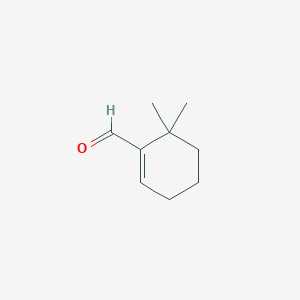
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
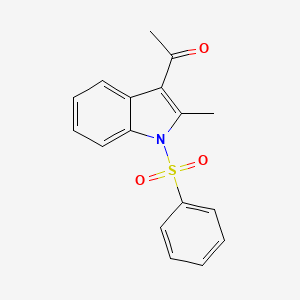
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
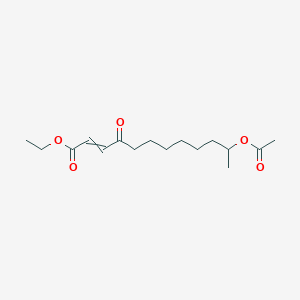
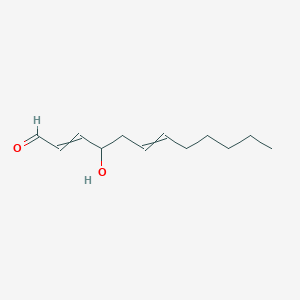
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
